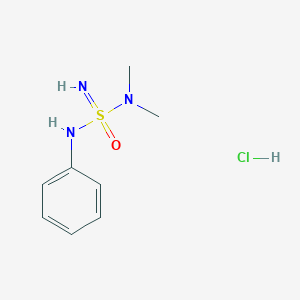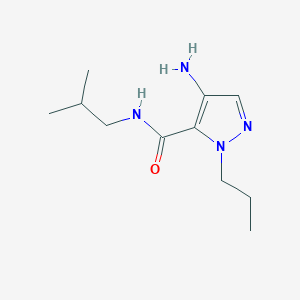
(Z)-3-(2-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (Z)-3-(2-bromophenyl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a type of acrylonitrile derivative characterized by the presence of a bromophenyl group and a phenylthiazolyl group attached to the acrylonitrile moiety. While the specific compound is not directly studied in the provided papers, similar compounds with halophenyl and heterocyclic groups have been synthesized and analyzed, providing insights into the structural and interaction characteristics that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related compounds typically involves Knoevenagel condensation reactions, as seen in the simultaneous formation of Z and E isomers of a dimethylaminophenyl and tribromophenyl substituted acrylonitrile . This method could potentially be applied to synthesize the compound of interest by condensing the appropriate aldehyde with a 2-bromophenyl acetonitrile derivative.
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the crystal structures of similar compounds, revealing the presence of weak nonconventional intermolecular forces such as C-H…N and C-H…π donor-acceptor interactions . These interactions are crucial for the stabilization of the crystal structure and could be expected in the compound of interest as well. Additionally, the presence of halogen atoms in the structure can lead to halogen…halogen and halogen…N interactions, which contribute to the overall stability of the crystal packing .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using techniques such as ultraviolet-visible spectrophotometry, cyclic voltammetry, and thermal gravimetric analysis . These studies provide information on the optical characteristics, redox properties, and thermogravimetric stability, which are important for understanding the behavior of the compound under different conditions. Theoretical calculations, such as density functional theory (DFT), complement these experimental techniques by predicting the electronic structure and properties of the molecules .
properties
IUPAC Name |
(Z)-3-(2-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2S/c19-16-9-5-4-8-14(16)10-15(11-20)18-21-17(12-22-18)13-6-2-1-3-7-13/h1-10,12H/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPAOWPJMDZWQB-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(1-Benzoylazetidin-3-yl)methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B3013661.png)


![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide](/img/structure/B3013669.png)





![Methyl 6-benzyl-2-(2-(4-chlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3013679.png)
![6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013680.png)